1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine
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Overview
Description
This compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms at opposite positions . Piperazine derivatives are often used in the synthesis of a variety of biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, two 4-fluorophenyl groups, a tetrazolyl group, and a sulfonyl group .Scientific Research Applications
Synthesis and Structural Analysis
- Fe-Catalyzed Synthesis of Flunarizine : The study explored the industrial production of Flunarizine, a drug used to treat migraines, dizziness, vestibular disorders, and epilepsy, through various synthesis methods. The compound's synthesis involves the condensation of N-cynnamylpiperazine with bis(4-fluorophenyl)chloromethane, showcasing the role of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine derivatives in the synthesis of medically significant compounds (Shakhmaev et al., 2016).
- Crystal Structure of Piperazine Derivatives : The study analyzed the crystal and molecular structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, emphasizing the chair conformation of the piperazine ring and the dihedral angles between the rings. This research provides insights into the structural characteristics of piperazine derivatives (Oezbey et al., 1998).
Biological Activity and Medicinal Applications
- Antibacterial Activities : The synthesis and investigation of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, including their antibacterial activities against various pathogens, highlight the potential medicinal applications of these compounds. This study specifically notes the enhanced antibacterial activities of certain derivatives, marking the importance of these compounds in developing new antibacterial agents (Wu Qi, 2014).
- Anticancer Evaluation : Research on polyfunctional substituted 1,3-thiazoles, particularly those with a piperazine substituent, has shown significant anticancer activity against various cancer cell lines. This indicates the potential of this compound derivatives in cancer treatment (Turov, 2020).
Synthesis and Docking Studies
- Docking Studies of Piperazine-1-yl-1H-indazole Derivatives : The synthesis of novel piperazine-1-yl-1H-indazole derivatives and their characterization through spectral analysis and docking studies emphasize the role of these compounds in medicinal chemistry and their potential for various biological applications (Balaraju et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O2S/c19-14-1-5-16(6-2-14)26-18(21-22-23-26)13-24-9-11-25(12-10-24)29(27,28)17-7-3-15(20)4-8-17/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRDECPEYIUQBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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